3-Bromo-4-chlorobenzene-1,2-diamine
Overview
Description
3-Bromo-4-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Analysis and Molecular Studies
The study of dissociative electron attachment to bromo-chlorobenzene derivatives, like 1-bromo-2-chlorobenzene, provides insights into the temperature dependence of ion yields, which is crucial for understanding molecular dynamics and reactivity at different temperatures (Mahmoodi-Darian et al., 2010). Similarly, the vibrational spectroscopic analysis of 1-bromo-4-chlorobenzene through FT-IR and FT-Raman techniques, complemented by theoretical investigations, helps elucidate the molecular structure and behavior of such compounds (Udayakumar et al., 2011).
Chemical Synthesis and Reactivity
The electrochemical bromination of aromatic compounds demonstrates a pathway to selectively produce bromo-substituted products, showcasing the versatility of bromo-chlorobenzene derivatives in organic synthesis (Kulangiappar et al., 2014). Additionally, the halogen exchange in hydrothermal conditions presents an environmentally friendly method for synthesizing bromoaromatics, including 1-bromo-2-chlorobenzene, emphasizing sustainable practices in chemical manufacturing (Alhazmi et al., 2011).
Materials Science and Engineering
Research into the solubility of bromo-chlorobenzene derivatives in various solvents provides essential data for the purification and material processing industries, highlighting the role of these compounds in developing pharmaceuticals and other chemical products (Jiang et al., 2013). The synthesis and characterization of polyimides using triphenylamine-based diamine monomers showcase the application of bromo-chlorobenzene derivatives in creating advanced materials with desirable thermal, optical, and electrical properties (Choi et al., 2010).
Safety and Hazards
3-Bromo-4-chlorobenzene-1,2-diamine is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse mouth .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-chlorobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effect of this reaction is the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced by an electrophile .
Properties
IUPAC Name |
3-bromo-4-chlorobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYMBQDDLVPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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